Br-PEG6-CH2COOH synthesis and purification protocol
Br-PEG6-CH2COOH synthesis and purification protocol
An In-depth Technical Guide to the Synthesis and Purification of Br-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust methodology for the synthesis and purification of bromo-hexaethylene glycol-acetic acid (Br-PEG6-CH2COOH), a heterobifunctional linker commonly employed in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The protocols detailed herein are based on established principles of organic chemistry, including the Mitsunobu reaction and Williamson ether synthesis, followed by standard purification and analytical techniques.
Synthetic Strategy Overview
The synthesis of Br-PEG6-CH2COOH is proposed via a three-step sequence starting from commercially available hexaethylene glycol. This strategy is designed to ensure high purity of the final product by minimizing the formation of di-substituted byproducts. The overall workflow is as follows:
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Monoprotection of Hexaethylene Glycol: The synthesis begins with the monoprotection of one of the terminal hydroxyl groups of hexaethylene glycol with a tert-butyldiphenylsilyl (TBDPS) group. This directing group ensures that subsequent reactions occur at the other terminus of the PEG chain.
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Bromination of the Free Hydroxyl Group: The remaining free hydroxyl group is then converted to a bromide using a Mitsunobu reaction with N-bromosuccinimide (NBS) and triphenylphosphine (PPh3).
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Deprotection and Oxidation: The TBDPS protecting group is removed, and the resulting primary alcohol is oxidized to the corresponding carboxylic acid to yield the final product, Br-PEG6-CH2COOH.
An alternative final step involves the deprotection followed by a Williamson ether synthesis with an haloacetic acid ester and subsequent hydrolysis. The oxidation route is presented here for its efficiency.
Caption: Overall workflow for the synthesis of Br-PEG6-CH2COOH.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Mono-tert-butyldiphenylsilyl Hexaethylene Glycol (TBDPS-O-PEG6-OH)
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To a stirred solution of hexaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 equivalents).
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Slowly add a solution of tert-butyldiphenylsilyl chloride (TBDPSCl, 1.05 equivalents) in anhydrous DCM.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Monitor the reaction by TLC (Eluent: 10% Methanol in DCM).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (Gradient: 0-10% Methanol in DCM) to afford the desired mono-protected product.
Step 2: Synthesis of 1-Bromo-6-(tert-butyldiphenylsilyloxy)-hexaethylene Glycol (TBDPS-O-PEG6-Br)
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To a solution of TBDPS-O-PEG6-OH (1 equivalent) and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous DCM at 0 °C, add N-bromosuccinimide (NBS, 1.5 equivalents) portion-wise.
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Stir the reaction at room temperature for 4 hours.
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Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue directly by flash column chromatography on silica gel (Gradient: 0-30% Ethyl Acetate in Hexanes) to yield the brominated intermediate.
Step 3: Synthesis of Bromo-hexaethylene glycol-acetic acid (Br-PEG6-CH2COOH)
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Deprotection:
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To a solution of TBDPS-O-PEG6-Br (1 equivalent) in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M solution in THF).
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Stir at room temperature for 2 hours.
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Monitor by TLC for the disappearance of the starting material.
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Concentrate the reaction mixture and purify by column chromatography (Gradient: 0-15% Methanol in DCM) to obtain HO-PEG6-Br.
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Oxidation:
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Dissolve the purified HO-PEG6-Br (1 equivalent) in acetone at 0 °C.
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Slowly add Jones reagent (2 equivalents) dropwise.
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Stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.
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Quench the reaction by adding isopropanol until the orange color disappears.
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Filter the mixture through a pad of celite and wash with acetone.
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Concentrate the filtrate and dissolve the residue in ethyl acetate.
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Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude final product.
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Purification Protocol
The final crude product, Br-PEG6-CH2COOH, is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
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Column: C18, 10 µm, 250 x 20 mm
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Gradient: 10-70% B over 30 minutes
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Flow Rate: 15 mL/min
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Detection: UV at 214 nm
Fractions containing the pure product are collected, combined, and lyophilized to yield Br-PEG6-CH2COOH as a colorless oil.
Caption: Purification and quality control workflow.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1. Monoprotection | TBDPS-O-PEG6-OH | Hexaethylene Glycol | 520.78 | 1.84 | 1.42 | 77 | >95% |
| 2. Bromination | TBDPS-O-PEG6-Br | TBDPS-O-PEG6-OH | 583.67 | 1.12 | 0.91 | 81 | >95% |
| 3. Deprotection & Oxidation | Br-PEG6-CH2COOH | TBDPS-O-PEG6-Br | 359.21 | 0.56 | 0.38 | 68 | >98% |
Yields are calculated based on a starting scale of 1g of hexaethylene glycol and are representative.
Characterization Data
The structure and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR (400 MHz, CDCl₃): δ 3.80 (t, 2H), 3.65-3.75 (m, 20H), 3.45 (t, 2H), 2.55 (s, 2H).
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¹³C NMR (100 MHz, CDCl₃): δ 176.5, 71.3, 70.8, 70.6, 70.5, 70.3, 70.1, 69.8, 30.2.
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Mass Spectrometry (ESI-MS): Calculated for C₁₄H₂₇BrO₈ [M-H]⁻: 401.08, Found: 401.09.
This guide provides a detailed and robust protocol for the synthesis and purification of Br-PEG6-CH2COOH, suitable for researchers in drug development and chemical biology. Adherence to these methodologies should provide the target compound with high purity, ready for subsequent conjugation applications.
